molecular formula C4H10ClNO B3046019 (R)-Tetrahydrofuran-3-amine dihydrochloride CAS No. 1180558-14-8

(R)-Tetrahydrofuran-3-amine dihydrochloride

Cat. No. B3046019
CAS RN: 1180558-14-8
M. Wt: 123.58
InChI Key: MHOVLDXJDIEEMJ-PGMHMLKASA-N
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Description

(R)-Tetrahydrofuran-3-amine dihydrochloride, also known as THFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. THFA is a chiral compound, meaning it has two mirror-image forms, (R)-THFA and (S)-THFA, with (R)-THFA being the biologically active form. In

Scientific Research Applications

(R)-Tetrahydrofuran-3-amine dihydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. Additionally, (R)-(R)-Tetrahydrofuran-3-amine dihydrochloride has been found to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The exact mechanism of action of (R)-Tetrahydrofuran-3-amine dihydrochloride is not fully understood. However, it is believed to inhibit the synthesis of bacterial cell walls by interfering with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. This leads to the disruption of the bacterial cell wall and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated. In vitro studies have demonstrated that (R)-(R)-Tetrahydrofuran-3-amine dihydrochloride does not exhibit cytotoxicity towards mammalian cells at concentrations below 1 mM. Additionally, (R)-(R)-Tetrahydrofuran-3-amine dihydrochloride has been found to have minimal effects on liver and kidney function in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-Tetrahydrofuran-3-amine dihydrochloride is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of pathogens, including those that are resistant to conventional antibiotics. Additionally, (R)-(R)-Tetrahydrofuran-3-amine dihydrochloride has been found to have low toxicity and is generally well-tolerated. However, one of the limitations of (R)-(R)-Tetrahydrofuran-3-amine dihydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for the research and development of (R)-Tetrahydrofuran-3-amine dihydrochloride. One area of interest is the development of new synthetic methods for (R)-(R)-Tetrahydrofuran-3-amine dihydrochloride that are more efficient and cost-effective. Additionally, further studies are needed to fully elucidate the mechanism of action of (R)-(R)-Tetrahydrofuran-3-amine dihydrochloride and to identify potential targets for drug development. Another potential direction is the investigation of (R)-(R)-Tetrahydrofuran-3-amine dihydrochloride as a potential treatment for other inflammatory diseases beyond rheumatoid arthritis and multiple sclerosis. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in clinical settings.

properties

IUPAC Name

(3R)-oxolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.2ClH/c5-4-1-2-6-3-4;;/h4H,1-3,5H2;2*1H/t4-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYROKYXRYTFRT-RZFWHQLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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